2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Overview
Description
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C12H14N4 and its molecular weight is 214.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with rhodium (iii) in catalyzed reactions .
Mode of Action
The compound interacts with its targets via a Rhodium (III)-catalyzed C–H alkenylation reaction . This reaction involves the N,N-bidentate chelating compound 2-(1H-pyrazol-1-yl)pyridine with alkenes via rollover cyclometalation . The result is the selective synthesis of mono- and dialkenyl-substituted 2-(1H-pyrazol-1-yl)pyridines .
Biochemical Pathways
The rhodium (iii)-catalyzed c–h alkenylation reaction it participates in is a key step in the synthesis of various organic compounds .
Result of Action
Similar compounds have shown significant anti-proliferative activity, especially against non-small cell lung cancer .
Biological Activity
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a compound that falls within the imidazo[1,2-b]pyrazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H14N4
- Molecular Weight : 214.27 g/mol
- CAS Number : 2098023-39-1
The compound features a cyclopentyl group attached to an imidazo[1,2-b]pyrazole moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with protein kinases and other cellular targets. The imidazo[1,2-b]pyrazole scaffold has been shown to exhibit inhibitory effects on several kinases, which are crucial in signaling pathways related to cancer and inflammation.
Inhibitory Activity
Research indicates that compounds containing the imidazo[1,2-b]pyrazole structure can act as ATP-competitive inhibitors of various kinases. For instance:
- Akt Kinase Inhibition : Similar compounds have demonstrated significant inhibition of Akt isoforms, which are critical in cancer cell survival and proliferation .
- Aurora Kinase Inhibition : The compound may also inhibit Aurora kinases, which play a pivotal role in cell division and are often overexpressed in tumors .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Antitumor Effects
A study investigated the antitumor potential of a related compound with an imidazo[1,2-b]pyrazole scaffold in triple-negative breast cancer models. The results indicated a significant reduction in tumor viability upon treatment with the compound at concentrations around 10 µM over three days . This highlights the potential of similar compounds in targeted cancer therapies.
Case Study 2: Structure-Activity Relationships (SAR)
Research focused on the SAR of imidazo[1,2-b]pyrazole derivatives revealed that modifications to the cyclopentyl group could enhance kinase inhibition potency. The introduction of electron-withdrawing groups on the pyrazole ring improved binding affinity to target kinases .
Properties
IUPAC Name |
2-(6-cyclopentylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-5-6-15-7-8-16-12(15)9-11(14-16)10-3-1-2-4-10/h7-10H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVMZFNPODCLLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN3C=CN(C3=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.